molecular formula C11H12BrIO2 B13086614 3-[(2-Bromophenyl)methoxy]-4-iodooxolane

3-[(2-Bromophenyl)methoxy]-4-iodooxolane

Cat. No.: B13086614
M. Wt: 383.02 g/mol
InChI Key: YUCZKGIOENTBNS-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methoxy]-4-iodooxolane is an organic compound with the molecular formula C11H12BrIO2. It is characterized by the presence of a bromophenyl group, a methoxy group, and an iodooxolane ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane typically involves a multi-step process. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the bromophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methoxy]-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxolane derivatives or reduction to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce different oxolane compounds with altered functional groups.

Scientific Research Applications

3-[(2-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The bromophenyl and iodooxolane groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
  • 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
  • 3-[(2-Methylphenyl)methoxy]-4-iodooxolane

Uniqueness

3-[(2-Bromophenyl)methoxy]-4-iodooxolane is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C11H12BrIO2

Molecular Weight

383.02 g/mol

IUPAC Name

3-[(2-bromophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12BrIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI Key

YUCZKGIOENTBNS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)I)OCC2=CC=CC=C2Br

Origin of Product

United States

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